molecular formula C8H8FNO B1334528 4-fluoro-N-methylbenzamide CAS No. 701-49-5

4-fluoro-N-methylbenzamide

Cat. No.: B1334528
CAS No.: 701-49-5
M. Wt: 153.15 g/mol
InChI Key: PIHJUDHVYWCZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging Ligand Development

  • Radiosynthesis and PET Ligand Application : 4-fluoro-N-methylbenzamide derivatives have been explored as potential positron emission tomography (PET) ligands, specifically for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. (Yamasaki et al., 2011), (Yamasaki et al., 2012)
  • In Vitro and In Vivo Profiles : The compound has been identified for its potent antagonist properties against mGluR1 and its potential for development as a PET tracer, contributing to understanding mGluR1 functions in humans. (Satoh et al., 2009)

Chemical Synthesis and Modification

  • C-H Fluorination : Research includes the iron-catalyzed, fluoroamide-directed fluorination of C-H bonds, demonstrating broad substrate scope and functional group tolerance. This highlights its use in chemical synthesis. (Groendyke et al., 2016)
  • Novel Crystalline Form Development : Investigations into novel crystalline forms of related compounds have been conducted, aiming at the treatment of various disorders. (Norman, 2008)

Molecular Docking and Antagonist Design

  • GPR52 Agonist Development : The synthesis and pharmacological evaluation of 4-azolyl-benzamide derivatives, including fluoro-N-methylbenzamide analogues, as novel GPR52 agonists have been studied. (Tokumaru et al., 2017)

Analytical and Structural Studies

  • Structural Analysis : Studies have been conducted on the intramolecular hydrogen bonding in arylamide oligomers, including ortho-fluoro-N-methylbenzamides, to understand their conformational behavior and implications for foldamer design. (Galan et al., 2009)

Antimicrobial Research

  • Antimicrobial Analog Synthesis : Research includes the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial properties. (Desai et al., 2013)

Cytotoxic Activity Studies

  • Cytotoxic Activity Analysis : The synthesis of novel α-aminophosphonates catalyzed by nano Sb2O3, including compounds derived from this compound, has been explored for their cytotoxic activity. (Poola et al., 2019)

Tumor Proliferation Imaging

  • PET Imaging for Tumor Proliferation : The use of fluorine-18-labeled benzamide analogues, including this compound derivatives, has been investigated for imaging the sigma2 receptor status of solid tumors using PET. (Tu et al., 2007)

Crystal Structure Investigations

  • Crystallographic Studies : Research on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides has been conducted to understand their molecular conformation and potential applications. (Suchetan et al., 2016)

Safety and Hazards

The safety information for 4-fluoro-N-methylbenzamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

This compound acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This can result in changes in the signaling pathways that are regulated by these cyclic nucleotides .

Biochemical Pathways

The inhibition of PDE10A by this compound affects the cyclic nucleotide signaling pathways . These pathways play a key role in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling . The downstream effects of these changes can vary depending on the specific cell type and the intracellular context .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is acting. By increasing the concentration of cyclic nucleotides, it can potentially modulate various cellular processes regulated by these signaling molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . For example, certain substances may interact with this compound, potentially affecting its stability or its ability to interact with its target .

Properties

IUPAC Name

4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHJUDHVYWCZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399053
Record name 4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-49-5
Record name 4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 30 mL MeNH2 (40% wt in H2O) was added 139 mL of 1N NaOH. To this was added 130 mL of CH2Cl2 followed by 4-fluorobenzoyl chloride (22 grams, 139 mmol) while the mixture was rapidly stirred. After 1 hour the organic layer was separated, washed with H2O, dried over Na2SO4 and solvent removed under vacuum to yield 20 grams (94% yield) solid. 1H NMR (500 MHz, DMSO) δ: 2.78 (d, 3, J=5), 7.28 (t, 2, J=9), 7.91 (m, 2), 8.46 (br s, 1). 13C NMR (125 MHz, DMSO) δ: 26.13, 114.95, 115.13, 129.49, 129.56, 130.87, 130.90, 162.67, 164.64, 165.46.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluorobenzoic acid (200 mg, 1.43 mmol) in DCE (3 ml) at RT, was added a solution of methyl amine in THF (2 M, 1.43 mmol) and NEt3 (198 μl, 1.43 mmol) and allowed to stir for ca. 10 mins. HOBt (221 mg, 1.43 mmol) and DCC (295 mg, 1.43 mmol) were added and the reaction mixture heated at 70° C. for 3 h. After cooling to RT, the reaction mixture was washed with sat. NaHCO3 (5 ml) and the aqueous back extracted with DCM. The organics were combined, dried (MgSO4), filtered and concentrated under reduced pressure. Purification by silica flash column chromatography (eluting with DCM/MeOH gradient 100:0 to 80:20) provided the title compound as off-white solid (137 mg, 63%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Name
Quantity
198 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
221 mg
Type
reactant
Reaction Step Two
Name
Quantity
295 mg
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-methylbenzamide
Customer
Q & A

Q1: What is the role of 4-fluoro-N-methylbenzamide in the development of enzalutamide?

A1: this compound serves as a crucial building block in synthesizing enzalutamide []. One of the research papers describes a method where this compound reacts with 2-amino-isobutyric acid under specific conditions to yield an intermediate compound. This intermediate is further processed to obtain enzalutamide, a medication used to treat prostate cancer.

Q2: How does the structure of a compound containing this compound influence its interaction with the human Anaplastic Lymphoma Kinase (ALK)?

A2: Research reveals the crystal structure of human ALK in complex with an inhibitor containing the this compound moiety []. While the abstract doesn't detail specific interactions, it highlights the importance of understanding these interactions for drug development. This structural information provides insights into how the inhibitor, incorporating the this compound group, binds to the ALK enzyme and potentially inhibits its activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.